(2E)-2-(3,4-dimethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2E)-2-(3,4-dimethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes a thiazolo-triazine core, substituted with dimethoxybenzylidene and methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3,4-dimethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolo-triazine core. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(3,4-dimethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(3,4-dimethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-(3,4-dimethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(3,4-dimethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (4-{[4-(ALLYLOXY)-3-METHYLBENZYL]OXY}PHENYL)ACETIC ACID COMPOUND WITH 1-METHYLPIPERAZINE
Uniqueness
Compared to similar compounds, this compound stands out due to its unique thiazolo-triazine core and specific substituents. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H19N3O4S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H19N3O4S/c1-13-4-6-14(7-5-13)10-16-20(26)23-22-25(24-16)21(27)19(30-22)12-15-8-9-17(28-2)18(11-15)29-3/h4-9,11-12H,10H2,1-3H3/b19-12+ |
InChI Key |
BCEWASLJJQXZQL-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/SC3=NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC)OC)SC3=NC2=O |
Origin of Product |
United States |
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